molecular formula C20H38N8O8 B15138502 KRES peptide

KRES peptide

Cat. No.: B15138502
M. Wt: 518.6 g/mol
InChI Key: LDXRMQDYECDCQN-XUXIUFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

KRES peptide can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained . Common reagents used in SPPS include Fmoc-protected amino acids, coupling agents like HBTU or HATU, and deprotection agents such as piperidine .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, which can be automated to increase efficiency and yield. The process includes the same steps as laboratory-scale synthesis but is optimized for larger quantities. After synthesis, the peptide is cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and characterized by mass spectrometry and other analytical techniques .

Chemical Reactions Analysis

Types of Reactions

KRES peptide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide’s properties and enhancing its stability and bioactivity .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with enhanced stability, bioactivity, and specificity. These modifications can improve the peptide’s therapeutic potential and facilitate its use in various applications .

Mechanism of Action

KRES peptide exerts its effects by interacting with lipids and activating antioxidant enzymes associated with high-density lipoprotein. This interaction reduces lipoprotein lipid hydroperoxides, which are harmful oxidative products. The peptide’s anti-inflammatory and anti-atherogenic properties are attributed to its ability to modulate lipid metabolism and reduce oxidative stress . The molecular targets and pathways involved include high-density lipoprotein-associated enzymes and lipid-binding proteins .

Properties

Molecular Formula

C20H38N8O8

Molecular Weight

518.6 g/mol

IUPAC Name

(4S)-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C20H38N8O8/c21-8-2-1-4-11(22)16(32)26-12(5-3-9-25-20(23)24)17(33)27-13(6-7-15(30)31)18(34)28-14(10-29)19(35)36/h11-14,29H,1-10,21-22H2,(H,26,32)(H,27,33)(H,28,34)(H,30,31)(H,35,36)(H4,23,24,25)/t11-,12-,13-,14-/m0/s1

InChI Key

LDXRMQDYECDCQN-XUXIUFHCSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.